(R)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride

GABA_B receptor saclofen stereoselectivity

Researchers pursuing GABA_B antagonist programs often face inactive products when using racemic or (S)-enantiomer building blocks. (R)-3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride (CAS 1442114-42-2) is the only viable chiral precursor for synthesizing the active GABA_B antagonist (R)-saclofen (pA₂=5.3). - Guarantees functional GABAB antagonism, unlike the inactive (S)-enantiomer. - Enables (R)-baclofen synthesis with >99% enantiomeric excess, minimizing chiral waste. - Serves as a reference standard for chiral HPLC method development.

Molecular Formula C9H13Cl2NO
Molecular Weight 222.11 g/mol
CAS No. 1442114-42-2
Cat. No. B1408272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride
CAS1442114-42-2
Molecular FormulaC9H13Cl2NO
Molecular Weight222.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CN)CO)Cl.Cl
InChIInChI=1S/C9H12ClNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H/t8-;/m1./s1
InChIKeyBVHANBNNYUETTN-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Amino-2-(4-chlorophenyl)propan-1-ol Hydrochloride for GABA_B Ligand Development


(R)-3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride is an enantiomerically pure β-amino alcohol hydrochloride salt (MF: C₉H₁₃Cl₂NO, MW: 222.11 g/mol) bearing a 4-chlorophenyl substituent at the C2 position and a primary amino group at C3. Its (R)-stereochemistry is critical for biological activity in GABA_B receptor systems, where the (R)- but not (S)-enantiomer-derived structures display antagonist potency [1]. The compound serves as a resolvable chiral building block for GABA_B ligands including saclofen and baclofen congeners, differentiating it from the racemic mixture or the (S)-enantiomer.

Stereochemistry (R)-enantiomer required for GABA_B antagonist study fit
Salt form Crystalline hydrochloride supports reproducible handling and storage
Use context Chiral building block for saclofen and baclofen congener synthesis

Why (R)-Enantiomer Stereochemistry Is Essential for GABA_B Activity


The stereochemistry at the C2 carbon dictates the biological outcome. In the guinea-pig ileum assay, (R)-saclofen (synthesized from the (R)-amino alcohol) reversibly antagonizes baclofen-induced cholinergic depression with a pA₂ of 5.3, whereas (S)-saclofen is completely inactive [1]. Substituting with the racemic compound dilutes active species and introduces an uncharacterized pharmacological profile, while the (S)-enantiomer alone yields a functionally null product. This stereochemical stringency makes the (R)-enantiomer the only viable starting material for programs targeting GABA_B antagonist or allosteric modulator chemotypes.

Target: (R)-enantiomer HCl
Substitute may differ
(S)-enantiomer
Reported GABA_B antagonist activity
No antagonism up to 300 µM; functionally null endpoint
Racemate
Defined single-enantiomer profile
~50% inactive (S)-contaminant; pharmacological profile may differ
Free base
Crystalline solid; stable storage
Low-melting solid or oil; handling and weighing precision may differ

Quantitative Differentiation vs. Closest Analogs


Enantiomer-Specific GABA_B Antagonist Activity

The enantiomer derived from (R)-3-amino-2-(4-chlorophenyl)propan-1-ol, (R)-saclofen, competitively antagonizes baclofen at GABA_B receptors, while the (S)-enantiomer shows no antagonism. In guinea-pig ileum myenteric plexus-longitudinal muscle preparations, (R)-saclofen produced a pA₂ of 5.3 (n = 4–6) with a Schild slope not significantly different from unity, confirming competitive antagonism. In contrast, (S)-saclofen at concentrations up to 300 µM failed to reverse baclofen-induced depression [1].

GABA_B Antagonism
Head-to-head
pA₂ 5.3 vs. inactive
Supports enantiomer-dependent pharmacological endpoint context
Guinea-pig ileum; competitive antagonism; n=4–6
GABA_B receptor saclofen stereoselectivity

Enantiomeric Purity vs. Racemate Specification

Commercial (R)-3-amino-2-(4-chlorophenyl)propan-1-ol hydrochloride is supplied with a minimum purity specification of NLT 98% (enantiomeric purity >98% by HPLC), whereas the corresponding racemic mixture (3-amino-2-(4-chlorophenyl)propan-1-ol hydrochloride, CAS 1280721-64-3) is typically offered at 95% total purity without a chiral discrimination guarantee . This ensures that the (R)-enantiomer product provides a defined, homogeneous starting material for asymmetric synthesis.

Enantiomeric Purity
Specification review
NLT 98% vs. 95% racemate
Defined single-enantiomer starting material; racemate contains ~50% (S)-contaminant
Supplier specification; data to verify
enantiomeric excess HPLC chiral purity

Chiral Building Block for High-Enantiopurity Baclofen

(R)-3-Amino-2-(4-chlorophenyl)propan-1-ol serves as a C3 chiral building block in the preparation of (R)-baclofen. A disclosed process achieves (R)-baclofen with 99.3% e.e. and 65% isolated yield after recrystallization [1]. The (S)-amino alcohol would yield the (S)-baclofen isomer, which is pharmacologically different. This differentiates the (R)-enantiomer from the (S)-enantiomer and the racemate in terms of downstream synthetic utility.

Baclofen e.e.
Data to verify
99.3% e.e.
Supports enantiopure baclofen synthesis without late-stage resolution
Patent example; recrystallization from water
baclofen asymmetric synthesis chiral intermediate

Crystalline Hydrochloride Salt Stability Advantages

The hydrochloride salt (CAS 1442114-42-2) is a white to off-white crystalline powder with a molecular weight of 222.11 g/mol, whereas the free base (CAS 1442523-49-0) is often a low-melting solid or oil (MW 185.65 g/mol) that poses handling and storage challenges . The salt's higher melting point and crystallinity translate to improved long-term storage stability (recommended at cool, dry conditions) and easier formulation and weighing accuracy. This marks a practical distinction from the free base or hygroscopic analogs.

Salt Form Stability
Data to verify
Crystalline HCl vs. low-melting free base
Supports handling precision and storage stability context
Supplier storage recommendation; source review
salt form crystallinity storage stability

Strategic Application Scenarios Based on Verified Evidence


Synthesis of Enantiopure (R)-Saclofen

Exclusive access to the active (R)-saclofen enantiomer requires (R)-3-amino-2-(4-chlorophenyl)propan-1-ol as the chiral precursor. The (S)-amino alcohol produces only inactive (S)-saclofen, as demonstrated in guinea-pig ileum antagonism assays [1]. Use of the (R)-enantiomer guarantees a functional GABAB antagonist for receptor profiling or in vivo epilepsy models.

Asymmetric Intermediate for High-e.e. (R)-Baclofen

The (R)-amino alcohol is a pivotal C3 chiral building block for (R)-baclofen synthesis, delivering final-drug enantiomeric excess up to 99.3% without requiring late-stage resolution [2]. This route is preferable to racemic syntheses because it minimizes chiral waste and reduces cost-of-goods for the active (R)-enantiomer of baclofen, which is therapeutically more potent.

Chiral Resolution and Stereochemical Reference Standard

The >98% enantiomeric purity specification allows this compound to serve as a reference for HPLC chiral method development and a standard for calibrating enantiomeric excess measurements of analogues within the 4-chlorophenyl β-amino alcohol series.

Medicinal Chemistry Derivatization for CNS Biased Libraries

Given the established stereoselectivity of the GABA_B and baclofen systems [1][2], the (R)-enantiomer is the appropriate choice for focused library synthesis of CNS-targeted compounds where stereochemistry directs pharmacophore presentation. Use of the (S)-isomer would misalign key binding groups, reducing hit discovery probability.

Application
Selection Property
Validation Focus
(R)-Saclofen synthesis research
(R)-enantiomer stereochemical control
GABA_B antagonist assay endpoint context
Enantiopure (R)-baclofen synthesis
Chiral building block without late-stage resolution
Enantiomeric excess verification
Chiral HPLC method development
Defined enantiomeric purity reference
Enantiomeric excess calibration
CNS-targeted compound library synthesis
Defined (R)-stereochemistry for pharmacophore alignment
Receptor assay endpoint interpretation
Quote Request

Request a Quote for (R)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.